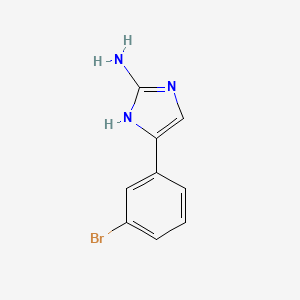

4-(3-bromofenil)-1H-imidazol-2-amina

Descripción general

Descripción

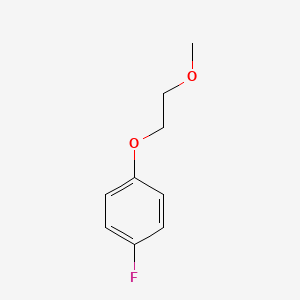

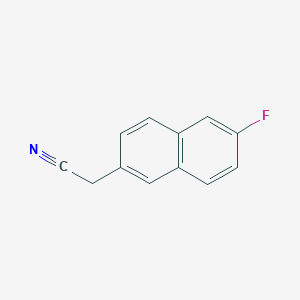

4-(3-bromophenyl)-1H-imidazol-2-amine is a useful research compound. Its molecular formula is C9H8BrN3 and its molecular weight is 238.08 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-(3-bromophenyl)-1H-imidazol-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-bromophenyl)-1H-imidazol-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Desarrollo de Agentes Antimicrobianos

4-(3-bromofenil)-1H-imidazol-2-amina: y sus derivados se han explorado por su potencial como agentes antimicrobianos. La estructura del compuesto permite la interacción con componentes celulares bacterianos y fúngicos, interrumpiendo sus funciones normales y provocando la muerte celular. Esta aplicación es crucial en la lucha contra las cepas de patógenos resistentes a los medicamentos, brindando una nueva vía para el desarrollo de terapias antimicrobianas más efectivas .

Terapéutica del Cáncer

El compuesto ha mostrado promesa en el campo de la oncología como un andamiaje para el desarrollo de agentes anticancerígenos. Su capacidad para interferir con las vías de señalización celular que a menudo están desreguladas en las células cancerosas lo convierte en un candidato para terapias dirigidas contra el cáncer. La investigación ha indicado su efectividad contra ciertas líneas celulares de cáncer, lo que sugiere un posible uso en regímenes quimioterapéuticos .

Estudios Neuroprotectores

Los estudios han indicado que los derivados de This compound pueden poseer propiedades neuroprotectoras. Al modular enzimas como la acetilcolinesterasa, estos compuestos podrían usarse potencialmente para tratar enfermedades neurodegenerativas o para mitigar la neurotoxicidad en varios tratamientos médicos .

Investigación Antioxidante

El marco del compuesto se ha utilizado en la síntesis de antioxidantes. Estas sustancias pueden neutralizar los radicales libres y las especies reactivas de oxígeno, que están implicadas en varias enfermedades y procesos de envejecimiento. Al reducir el estrés oxidativo, los derivados de este compuesto podrían contribuir a la prevención de enfermedades relacionadas con el daño oxidativo .

Radiofármacos

En medicina nuclear, los derivados de This compound se han utilizado para crear compuestos radiactivos para la imagenología de diagnóstico. Estos compuestos pueden unirse a objetivos biológicos específicos, lo que permite la visualización de enfermedades como el cáncer a través de exploraciones PET .

Inhibición Enzimática

El compuesto se ha estudiado por su potencial para inhibir varias enzimas que son críticas en los procesos de la enfermedad. Al diseñar derivados que puedan unirse selectivamente e inhibir estas enzimas, los investigadores pueden desarrollar nuevos medicamentos para condiciones en las que la actividad enzimática es un factor contribuyente .

Mecanismo De Acción

Target of Action

The primary targets of 4-(3-bromophenyl)-1H-imidazol-2-amine Similar compounds, such as pyrazole derivatives, have been known to exhibit potent antileishmanial and antimalarial activities . They have shown to interact with Leishmania aethiopica clinical isolate and Plasmodium berghei .

Mode of Action

The exact mode of action of 4-(3-bromophenyl)-1H-imidazol-2-amine For instance, some pyrazoline derivatives have been found to affect the activity of acetylcholinesterase (AchE), a principal enzyme which hydrolyzes acetylcholine in the cholinergic nervous system .

Biochemical Pathways

The biochemical pathways affected by 4-(3-bromophenyl)-1H-imidazol-2-amine Related compounds have been found to affect the production of reactive oxygen species (ros) and malondialdehyde (mda), a common biomarker for cells and tissue oxidative injury .

Result of Action

The molecular and cellular effects of 4-(3-bromophenyl)-1H-imidazol-2-amine Related compounds have been found to affect the activity of acetylcholinesterase (ache), leading to dramatic behavioral changes, body movement impairment, and even reduced number of survival organisms .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 4-(3-bromophenyl)-1H-imidazol-2-amine The broad application of suzuki–miyaura coupling, a common method for the synthesis of organoboron reagents like this compound, arises from the exceptionally mild and functional group tolerant reaction conditions .

Análisis Bioquímico

Biochemical Properties

4-(3-bromophenyl)-1H-imidazol-2-amine plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. This compound has been shown to interact with enzymes such as acetylcholinesterase, which is responsible for hydrolyzing acetylcholine in the nervous system . The interaction between 4-(3-bromophenyl)-1H-imidazol-2-amine and acetylcholinesterase results in the inhibition of the enzyme’s activity, leading to an accumulation of acetylcholine and subsequent effects on neurotransmission. Additionally, 4-(3-bromophenyl)-1H-imidazol-2-amine has been reported to interact with other proteins and biomolecules involved in oxidative stress pathways, further highlighting its biochemical significance .

Cellular Effects

The effects of 4-(3-bromophenyl)-1H-imidazol-2-amine on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 4-(3-bromophenyl)-1H-imidazol-2-amine has been observed to affect the expression of genes involved in oxidative stress response, leading to alterations in the levels of reactive oxygen species (ROS) within cells . These changes can impact cellular metabolism and overall cell health. Furthermore, the compound’s interaction with acetylcholinesterase can lead to changes in neurotransmission, affecting neuronal cell function and behavior .

Molecular Mechanism

At the molecular level, 4-(3-bromophenyl)-1H-imidazol-2-amine exerts its effects through specific binding interactions with biomolecules. The compound’s inhibition of acetylcholinesterase is a key mechanism of action, where it binds to the active site of the enzyme, preventing the hydrolysis of acetylcholine . This inhibition results in increased acetylcholine levels, which can influence neurotransmission and neuronal signaling. Additionally, 4-(3-bromophenyl)-1H-imidazol-2-amine may interact with other enzymes and proteins involved in oxidative stress pathways, leading to changes in gene expression and cellular responses to oxidative damage .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(3-bromophenyl)-1H-imidazol-2-amine have been studied over various time periods to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that the compound remains stable under controlled conditions, with minimal degradation over time . Long-term exposure to 4-(3-bromophenyl)-1H-imidazol-2-amine has been associated with sustained inhibition of acetylcholinesterase activity and persistent changes in gene expression related to oxidative stress response . These findings suggest that the compound’s effects are maintained over extended periods, making it a valuable tool for biochemical research.

Dosage Effects in Animal Models

The effects of 4-(3-bromophenyl)-1H-imidazol-2-amine vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit acetylcholinesterase activity without causing significant toxicity . At higher doses, 4-(3-bromophenyl)-1H-imidazol-2-amine can lead to adverse effects, including neurotoxicity and oxidative damage . These dose-dependent effects highlight the importance of careful dosage optimization in experimental studies to balance efficacy and safety.

Metabolic Pathways

4-(3-bromophenyl)-1H-imidazol-2-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The compound’s inhibition of acetylcholinesterase affects the cholinergic pathway, leading to changes in neurotransmitter levels and signaling . Additionally, 4-(3-bromophenyl)-1H-imidazol-2-amine may influence metabolic flux and metabolite levels by modulating oxidative stress pathways and gene expression . These interactions underscore the compound’s role in regulating cellular metabolism and biochemical processes.

Transport and Distribution

The transport and distribution of 4-(3-bromophenyl)-1H-imidazol-2-amine within cells and tissues are critical for its biochemical activity. The compound is transported across cell membranes through specific transporters and binding proteins, which facilitate its localization to target sites . Once inside the cell, 4-(3-bromophenyl)-1H-imidazol-2-amine can accumulate in specific cellular compartments, where it interacts with enzymes and proteins to exert its effects . The distribution of the compound within tissues also influences its overall activity and therapeutic potential.

Subcellular Localization

The subcellular localization of 4-(3-bromophenyl)-1H-imidazol-2-amine is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, 4-(3-bromophenyl)-1H-imidazol-2-amine may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes involved in oxidative stress response and cellular metabolism . This subcellular localization is crucial for the compound’s ability to modulate biochemical pathways and cellular processes effectively.

Propiedades

IUPAC Name |

5-(3-bromophenyl)-1H-imidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3/c10-7-3-1-2-6(4-7)8-5-12-9(11)13-8/h1-5H,(H3,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOUUVFHVVUJMSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=CN=C(N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 3-(2-ethoxy-2-oxoethylidene)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1444333.png)

![2,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]thiophene](/img/structure/B1444341.png)

![8-Amino-2-azaspiro[4.5]decan-3-one](/img/structure/B1444345.png)

amine](/img/structure/B1444348.png)

![6-Bromopyrido[2,3-d]pyrimidin-2-amine](/img/structure/B1444352.png)